Octane-3,5-dione

CVD/ALD Precursors Thermal Stability Coordination Chemistry

Octane-3,5-dione (CAS 6320-18-9), also known as 3,5-Octanedione, is an aliphatic β-diketone with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol. It is a liquid at room temperature with a boiling point of 204.1°C at 760 mmHg and a density of 0.918 g/cm³.

Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
CAS No. 6320-18-9
Cat. No. B8808193
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Technical Parameters


Basic Identity
Product NameOctane-3,5-dione
CAS6320-18-9
Molecular FormulaC8H14O2
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCCCC(=O)CC(=O)CC
InChIInChI=1S/C8H14O2/c1-3-5-8(10)6-7(9)4-2/h3-6H2,1-2H3
InChIKeyPJEPOHXMGDEIMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octane-3,5-dione (CAS 6320-18-9): Essential Procurement Data & Chemical Identity


Octane-3,5-dione (CAS 6320-18-9), also known as 3,5-Octanedione, is an aliphatic β-diketone with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.20 g/mol [1]. It is a liquid at room temperature with a boiling point of 204.1°C at 760 mmHg and a density of 0.918 g/cm³ [2]. As a β-diketone, it is capable of keto-enol tautomerism and functions as a bidentate ligand, forming stable chelate complexes with a variety of metal ions .

Octane-3,5-dione (CAS 6320-18-9): Why Structural Analogs Are Not Functionally Equivalent


β-Diketones are not a commodity chemical class where one member can be freely substituted for another. The specific alkyl substitution pattern on the β-diketone backbone directly influences critical physicochemical properties and performance characteristics, including metal chelate stability, solubility, volatility, and reactivity [1]. For instance, the size and branching of the alkyl groups in octane-3,5-dione impart a different steric and electronic environment compared to smaller or more hindered analogs like acetylacetone (2,4-pentanedione) or 2,2,6,6-tetramethyl-3,5-heptanedione. These differences lead to quantifiable variations in key metrics such as boiling point and complex formation constants, which in turn dictate the compound's suitability for specific applications like CVD precursor design, polymer stabilization, and metal extraction [2].

Octane-3,5-dione (CAS 6320-18-9): A Quantitative Guide to Differentiated Performance


Octane-3,5-dione vs. Acetylacetone: Thermal Stability and Process Window Advantages

Octane-3,5-dione exhibits a significantly higher boiling point (204.1°C) compared to the widely used β-diketone acetylacetone (2,4-pentanedione), which has a boiling point of 140°C [1] [2]. This difference of approximately 64°C is critical for high-temperature applications such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). The higher boiling point of octane-3,5-dione allows for a wider liquidus range and can be indicative of stronger intermolecular forces, which may correlate with enhanced thermal stability of its metal complexes during vaporization and transport [3].

CVD/ALD Precursors Thermal Stability Coordination Chemistry

Octane-3,5-dione vs. 3,5-Heptanedione: Modulating Volatility and Solubility for Material Science

The physical properties of octane-3,5-dione represent a clear intermediate point between the lower homolog 3,5-heptanedione and more sterically hindered, high-molecular-weight analogs. Specifically, octane-3,5-dione has a boiling point of 204.1°C [1], while 3,5-heptanedione (CAS 7424-54-6) has a significantly lower boiling point in the range of 172-177°C . This ~30°C increase in boiling point with the addition of a single -CH₂- unit demonstrates the ability to finely tune precursor volatility. Furthermore, octane-3,5-dione has a lower density (0.918 g/cm³) [1] compared to 3,5-heptanedione (0.945-0.946 g/cm³) , a subtle difference that may influence solvent compatibility and formulation strategies.

CVD/ALD Precursors Volatility Solubility

Octane-3,5-dione vs. 2,2,6,6-Tetramethyl-3,5-heptanedione: Reduced Steric Hindrance for Unimpeded Coordination

While 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD, CAS 1118-71-4) is a common ligand used for its ability to form highly volatile metal complexes, its bulky tert-butyl groups introduce significant steric hindrance that can impede coordination, limit the achievable coordination number, or destabilize certain complex geometries [1]. Octane-3,5-dione, lacking this alpha-substitution, presents a significantly less sterically demanding coordination environment. This allows for the formation of complexes with higher coordination numbers and/or different stoichiometries, which can be essential for applications requiring specific metal center geometries, such as in catalysis or luminescent materials. The boiling point of TMHD under reduced pressure (72-73°C at 6 mmHg) is a reflection of its high volatility, a property not shared by the less volatile octane-3,5-dione (204.1°C at 760 mmHg) [2].

Coordination Chemistry Steric Effects Metal Chelation

Octane-3,5-dione (CAS 6320-18-9): Recommended Research & Industrial Application Scenarios


Design of Metal-Organic Precursors for Thermal CVD/ALD

Octane-3,5-dione is a rational choice for designing metal-organic precursors for thermal CVD/ALD processes that require a wider thermal window than that afforded by acetylacetone [1]. Its 64°C higher boiling point [1] can lead to improved precursor delivery and reduced premature decomposition in the gas lines, leading to more uniform thin film deposition for electronics and catalysis applications [2].

Synthesis of Unhindered Coordination Complexes for Catalysis

In catalytic systems where an open coordination sphere around the metal center is necessary for substrate binding and activation, octane-3,5-dione provides a less sterically demanding ligand framework compared to derivatives like TMHD [1]. This can facilitate the synthesis of catalytically active species with higher turnover numbers or unique selectivities that are unattainable with bulkier ligands.

Tuning the Properties of β-Diketonate Complexes for Extraction and Separation

The intermediate hydrophobicity and solubility profile of octane-3,5-dione, inferred from its density and structure relative to lower and higher homologs [1], make it a candidate ligand for tuning the phase-transfer behavior of metal complexes in liquid-liquid extraction or chromatographic separation processes. Its complexes may offer an optimal balance between organic phase solubility and aqueous phase immiscibility, improving separation efficiency for metals like lanthanides or actinides [2].

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